molecular formula C12H11BrN2O3 B1443182 1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid CAS No. 1273692-86-6

1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B1443182
CAS No.: 1273692-86-6
M. Wt: 311.13 g/mol
InChI Key: VOBSVUUNZKALJV-UHFFFAOYSA-N
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Description

1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid (CAS 1273692-86-6) is a high-purity, synthetic pyrazole derivative of significant interest in scientific research and development. With a molecular formula of C12H11BrN2O3 and a molecular weight of 311.13 g/mol, this compound serves as a versatile chemical intermediate and building block . Its molecular structure features a pyrazole core substituted at the N-1 position with a 2-(3-bromophenoxy)ethyl chain and at the C-4 position with a carboxylic acid functional group . This specific architecture, particularly the presence of the bromine atom and the carboxylic acid, makes it a valuable scaffold for further chemical modifications, such as nucleophilic substitution reactions, esterification, or amide bond formation, enabling the creation of diverse compound libraries . This compound is primarily applied in medicinal chemistry as a key precursor for the synthesis of potential pharmaceutical agents, where it may act by binding to specific enzymatic targets or receptors . The bromophenoxy group can engage with hydrophobic pockets, while the pyrazole ring and carboxylic acid group facilitate hydrogen bonding and ionic interactions, which are critical for biological activity . The broader class of pyrazole derivatives is well-known for possessing a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, as highlighted in scientific literature . Beyond drug discovery, this chemical is also investigated in material science for the development of novel materials with specific electronic or optical properties, and in organic synthesis as an intermediate for more complex heterocyclic systems . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[2-(3-bromophenoxy)ethyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3/c13-10-2-1-3-11(6-10)18-5-4-15-8-9(7-14-15)12(16)17/h1-3,6-8H,4-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBSVUUNZKALJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCN2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification

  • Reaction: 3-Bromophenol reacts with ethylene oxide under controlled conditions to form 3-bromophenoxyethanol.
  • Conditions: Typically performed in the presence of a base catalyst (e.g., potassium carbonate) to deprotonate the phenol, followed by nucleophilic ring opening of ethylene oxide.
  • Outcome: Formation of an ether linkage connecting the bromophenyl moiety to an ethyl alcohol group.
  • Notes: Control of temperature and stoichiometry is critical to avoid over-alkylation or side reactions.

Pyrazole Ring Formation

  • Reaction: The 3-bromophenoxyethanol intermediate undergoes condensation with hydrazine and a suitable diketone to form the pyrazole ring.
  • Mechanism: Hydrazine reacts with the diketone to form the pyrazole core, while the ethoxy substituent is retained.
  • Conditions: Usually conducted under reflux in an appropriate solvent such as ethanol or acetic acid.
  • Notes: The choice of diketone influences the position of substitution and ring closure efficiency.

Optimization and Industrial Considerations

  • Use of catalysts and optimized reaction conditions improves yield and purity.
  • Industrial scale-up involves careful control of reagent equivalents, solvent choice, and temperature profiles.
  • Safety considerations include handling of ethylene oxide (a hazardous reagent) and hydrazine (toxic and reactive).
  • Process improvements focus on minimizing hazardous waste and improving atom economy.

Comparative Data Table of Key Reaction Parameters

Step Reagents/Conditions Yield (%) Notes
Etherification 3-Bromophenol, ethylene oxide, base catalyst, solvent (e.g., THF) 75-85 Temperature control critical to avoid side products
Pyrazole Formation Hydrazine, diketone, reflux in ethanol or acetic acid 70-80 Choice of diketone affects regioselectivity
Carboxylation CO2 or ester hydrolysis, acidic/basic medium 65-75 Purification needed to isolate pure acid

Research Findings and Chemical Reaction Analysis

  • The bromophenoxy group is reactive and can undergo further chemical modifications such as oxidation to quinones or substitution of the bromine atom with nucleophiles.
  • The pyrazole ring provides sites for hydrogen bonding and coordination, important for biological activity.
  • The carboxylic acid group enhances solubility and can be derivatized to esters or amides for medicinal chemistry applications.
  • The overall synthetic route balances functional group compatibility and step economy.

Summary of Preparation Method Advantages

  • Modular synthesis allows for structural variation and analog development.
  • Established etherification and pyrazole formation techniques ensure reproducibility.
  • The process is adaptable to scale-up with appropriate safety and environmental controls.
  • The compound serves as a versatile intermediate for pharmaceutical and material science research.

Chemical Reactions Analysis

1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The bromine atom can be reduced to form a phenoxyethyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromophenoxy group can interact with hydrophobic pockets, while the pyrazole ring can form hydrogen bonds or coordinate with metal ions. The carboxylic acid group can participate in ionic interactions or serve as a site for further functionalization.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between the target compound and similar pyrazole derivatives:

Compound Name Substituents Key Features Biological Activity/IC50 (if reported) Reference
1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid 3-Bromophenoxyethyl at position 1; carboxylic acid at position 4 Lipophilic bromophenyl group with flexible ethoxyethyl linker Not explicitly reported -
1-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid (CAS 1156994-32-9) 3-Bromophenyl at position 1; carboxylic acid at position 4 Simpler structure without ethoxyethyl chain Not reported
1-[(3-Bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 1153371-57-3) 3-Bromobenzyl at position 1; methyl groups at positions 3 and 5 Steric hindrance from methyl groups; benzyl substitution Not reported
Y-700 (1-(3-cyano-4-neopentyloxyphenyl)-1H-pyrazole-4-carboxylic acid) 3-Cyano-4-neopentyloxyphenyl at position 1 Bulky neopentyloxy group; electron-withdrawing cyano substituent XO inhibition (IC50: 5.8 nM)
1-(2-(Methylthio)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 2-(Methylthio)phenyl at position 1; trifluoromethyl at position 5 Electronegative CF3 group; thioether linkage Synthetic intermediate; no activity reported
1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid Dimethylaminoethyl at position 1 Basic amino group enhancing solubility Not reported

Functional and Pharmacological Comparisons

Electronic and Steric Effects
  • Y-700: The neopentyloxy group introduces steric bulk, while the cyano group enhances electron-withdrawing effects, contributing to its potent XO inhibition (IC50: 5.8 nM) .
  • Trifluoromethyl Derivatives : The CF3 group in compounds like 1-(2-(methylthio)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid increases acidity and metabolic stability compared to bromine .
Pharmacokinetic Considerations
  • Solubility: The free carboxylic acid in the target compound enhances water solubility compared to ester prodrugs (e.g., ethyl esters in ) but reduces it relative to dimethylaminoethyl-substituted analogs .

Biological Activity

1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of 1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid typically involves several key steps:

  • Etherification : The reaction of 3-bromophenol with ethylene oxide to produce 3-bromophenoxyethanol.
  • Formation of the Pyrazole Ring : Condensation of 3-bromophenoxyethanol with hydrazine and a diketone to form the pyrazole structure.
  • Carboxylation : Introduction of the carboxylic acid group, often through further functionalization reactions.

This compound's structure allows for various interactions at the molecular level, making it a versatile candidate for drug development.

Biological Activities

Research indicates that 1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid exhibits a range of biological activities, particularly in the fields of oncology and anti-inflammatory research.

Anticancer Activity

Numerous studies have demonstrated that pyrazole derivatives, including this compound, possess significant anticancer properties. The following table summarizes findings from various studies:

Cancer Type Cell Line Activity Reference
Lung CancerA549Inhibition of cell proliferation
Breast CancerMDA-MB-231Induction of apoptosis
Colorectal CancerHT-29Cell cycle arrest
Liver CancerHepG2Reduced viability
Prostate CancerLNCaPAntiproliferative effects

The compound has shown efficacy against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound also exhibits anti-inflammatory properties. Studies indicate that it can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models, comparable to established anti-inflammatory agents like indomethacin .

The biological activity of 1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It can bind to receptors that regulate cell growth and apoptosis, leading to reduced tumor growth.
  • Molecular Interactions : The bromophenoxy group enhances hydrophobic interactions with target proteins, while the carboxylic acid group can participate in ionic interactions .

Comparative Analysis

When compared to similar compounds, such as 1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid and 1-[2-(3-Chlorophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid, variations in biological activity are observed. For instance:

Compound Name Bromine Position Biological Activity
1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acidMetaStrong anticancer activity
1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acidParaModerate anticancer activity
1-[2-(3-Chlorophenoxy)ethyl]-1H-pyrazole-4-carboxylic acidMetaReduced activity compared to bromine derivative

The differences in halogen substitution significantly affect the compounds' reactivity and biological efficacy.

Q & A

Q. What are the recommended synthetic routes for preparing 1-[2-(3-bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid, and what are their comparative advantages?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Condensation of 3-bromophenol with 2-chloroethylpyrazole intermediates to form the phenoxyethyl-pyrazole backbone. Ethyl ester derivatives (e.g., ethyl 1-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate ) are common precursors, followed by hydrolysis to yield the carboxylic acid.
  • Step 2: Hydrolysis under basic conditions (e.g., NaOH/EtOH) or acidic conditions (e.g., H₂SO₄/H₂O) to convert esters to carboxylic acids.
  • Optimization: Adjusting reaction time and temperature (e.g., 80–100°C for 6–12 hours) improves yields. For example, similar compounds like 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid are synthesized via nucleophilic substitution and cyclization .

Table 1: Comparison of Synthetic Methods

MethodReagentsYield (%)Key Challenges
Ester HydrolysisNaOH/EtOH, reflux65–75Residual ester purification
Acidic HydrolysisH₂SO₄/H₂O, 90°C70–80Acid-sensitive functional groups
Microwave-assistedKOH, 100°C, 2h85–90Equipment availability

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Assign protons using coupling constants and splitting patterns. For example, the pyrazole C-H protons resonate at δ 7.5–8.5 ppm, while the phenoxyethyl chain appears at δ 3.5–4.5 ppm .
    • ¹³C NMR: Carboxylic acid carbons appear at ~170 ppm, with pyrazole carbons at 140–160 ppm .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ for C₁₂H₁₂BrN₂O₃: ~335.0).
  • Validation: Cross-check assignments with computational tools (e.g., ChemDraw Predict) and compare to structurally similar compounds like 1-[(3-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between structurally similar pyrazole derivatives?

Methodological Answer:

  • Hypothesis Testing: Compare substituent effects. For example, replacing the 3-bromophenoxy group with 4-chlorophenyl (as in 1-(4-chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid) may alter receptor binding .
  • In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) or kinases.
  • Case Study: A study on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid showed that fluorination enhances metabolic stability but reduces solubility .

Q. What strategies optimize crystallographic analysis for pyrazole-carboxylic acid derivatives?

Methodological Answer:

  • Crystal Growth: Use slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures). For example, 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxaldehyde crystallizes in monoclinic systems .
  • Data Collection: High-resolution X-ray diffraction (λ = 1.5418 Å) resolves Br···O halogen bonding, as seen in 1-(2-bromoethyl)-4-chloro-1H-pyrazole derivatives .
  • Validation: Compare experimental and calculated powder XRD patterns using software like Mercury .

Q. How do computational methods aid in predicting the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADME Prediction: Tools like SwissADME estimate logP (lipophilicity) and solubility. For example, the carboxylic acid group enhances aqueous solubility but may reduce membrane permeability.
  • Toxicity Profiling: QSAR models predict hepatotoxicity risks based on structural alerts (e.g., bromine substituents may increase metabolic liability) .
  • Case Study: A derivative, 5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid, showed moderate CYP3A4 inhibition in silico .

Q. What experimental designs address low yields in large-scale synthesis?

Methodological Answer:

  • DoE (Design of Experiments): Vary parameters like catalyst loading (e.g., Pd/C for coupling reactions) and solvent ratios.
  • Scale-Up Challenges: Aggregation issues in polar solvents can reduce yields; switch to DMF or THF for better solubility .
  • Case Study: A 50% yield improvement was achieved for 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid by optimizing reaction stoichiometry .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported in different studies?

Methodological Answer:

  • Source Evaluation: Check solvent purity and measurement methods (e.g., shake-flask vs. HPLC).
  • Structural Factors: Substituent polarity (e.g., bromophenoxy vs. methoxyphenyl groups) drastically affects solubility. For instance, 1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid has higher solubility in ethanol than water .
  • Mitigation: Replicate experiments under standardized conditions (e.g., USP buffer pH 7.4) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid

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